[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid
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Overview
Description
[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid is a chemical compound with the molecular formula C10H9NO4 It is characterized by the presence of a benzoxazine ring fused with an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the bromodomain and extra-terminal proteins (bets), particularly brd4 . These proteins play crucial roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Mode of Action
Similar compounds have been found to inhibit protoporphyrinogen oxidase (protox) . This enzyme is crucial in the synthesis of chlorophyll, and its inhibition leads to the accumulation of porphyrins in susceptible plants, causing photosensitization that leads to membrane lipid peroxidation .
Biochemical Pathways
Similar compounds have been reported to act in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .
Result of Action
Similar compounds have been reported to exhibit significant transcriptional down-regulation of c-myc , a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid typically involves the reaction of 2-aminophenol with 2-bromoacetic acid under basic conditions. The reaction proceeds through an O-alkylation step followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
- (2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
Uniqueness
[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetic acid is unique due to its specific substitution pattern on the benzoxazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
2-[(3-oxo-4H-1,4-benzoxazin-6-yl)oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-9-4-16-8-2-1-6(3-7(8)11-9)15-5-10(13)14/h1-3H,4-5H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFACMGWBVUPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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